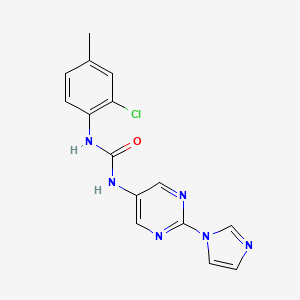

1-(2-(1H-imidazol-1-yl)pyrimidin-5-yl)-3-(2-chloro-4-methylphenyl)urea

Description

This urea derivative features a pyrimidine core substituted with a 1H-imidazol-1-yl group at the 2-position and a 2-chloro-4-methylphenyl moiety attached via a urea linkage. The compound’s synthesis likely involves coupling reactions between substituted pyrimidine intermediates and arylurea precursors, but methodological details are absent in the referenced materials .

Properties

IUPAC Name |

1-(2-chloro-4-methylphenyl)-3-(2-imidazol-1-ylpyrimidin-5-yl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13ClN6O/c1-10-2-3-13(12(16)6-10)21-15(23)20-11-7-18-14(19-8-11)22-5-4-17-9-22/h2-9H,1H3,(H2,20,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGIYTUHCFJKTSR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NC(=O)NC2=CN=C(N=C2)N3C=CN=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13ClN6O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.75 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-(1H-imidazol-1-yl)pyrimidin-5-yl)-3-(2-chloro-4-methylphenyl)urea typically involves multi-step organic reactions. One common synthetic route includes:

Formation of the imidazole ring: Starting from appropriate precursors, the imidazole ring is synthesized through cyclization reactions.

Pyrimidine synthesis: The pyrimidine ring is constructed using condensation reactions involving suitable aldehydes and amines.

Coupling of imidazole and pyrimidine: The imidazole and pyrimidine rings are coupled through nucleophilic substitution or other coupling reactions.

Urea formation:

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(2-(1H-imidazol-1-yl)pyrimidin-5-yl)-3-(2-chloro-4-methylphenyl)urea undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The chloro group can be substituted with other nucleophiles (e.g., amines, thiols) under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, in solvents like ethanol or tetrahydrofuran.

Substitution: Nucleophiles like amines, thiols, in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

Major Products:

Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.

Reduction: Formation of reduced derivatives with hydrogen addition.

Substitution: Formation of substituted derivatives with new functional groups replacing the chloro group.

Scientific Research Applications

Chemical Properties and Structure

This compound has the molecular formula and a molecular weight of approximately 305.73 g/mol. The structural components include an imidazole and pyrimidine moiety, which are known for their biological activity. The presence of the chloro and methyl groups enhances its pharmacological properties.

Antimicrobial Activity

The compound has been evaluated for its antimicrobial properties against various bacterial strains. Studies indicate moderate activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa. The Minimum Inhibitory Concentration (MIC) values suggest that it may serve as a lead compound for developing new antibacterial agents .

Anticancer Properties

Research highlights the potential anticancer effects of this compound, particularly against specific cancer cell lines. The mechanism of action is believed to involve the inhibition of key enzymes involved in cell proliferation and survival. Preliminary studies have shown promising results in reducing cell viability in vitro, suggesting a pathway for further development in cancer therapeutics .

Anti-inflammatory Effects

Another area of interest is the anti-inflammatory potential of 1-(2-(1H-imidazol-1-yl)pyrimidin-5-yl)-3-(2-chloro-4-methylphenyl)urea. In vitro assays have indicated that it may inhibit inflammatory cytokines, providing a basis for its use in treating inflammatory diseases .

Case Studies and Research Findings

Several case studies illustrate the application of this compound:

- Antibacterial Screening : A study utilized agar diffusion methods to assess the antibacterial efficacy of synthesized derivatives, including this compound. Results indicated significant inhibition zones against tested pathogens, supporting its potential as an antimicrobial agent .

- Cancer Cell Line Studies : In vitro studies on various cancer cell lines demonstrated that this compound could induce apoptosis, leading to decreased cell proliferation. Further investigation into its mechanism revealed interactions with cellular pathways critical for cancer growth .

- Inflammatory Response Modulation : Research focusing on inflammatory models showed that treatment with this compound resulted in reduced levels of pro-inflammatory markers, suggesting therapeutic applications in conditions like arthritis or other inflammatory disorders .

Mechanism of Action

The mechanism of action of 1-(2-(1H-imidazol-1-yl)pyrimidin-5-yl)-3-(2-chloro-4-methylphenyl)urea involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, or nucleic acids, modulating their activity.

Pathways Involved: It can influence various biochemical pathways, including signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues with Imidazole and Pyrimidine Motifs

- Compound A: (2E)-2-[1-(1,3-Benzodioxol-5-yl)-3-(1H-imidazol-1-yl)propylidene]-N-(2-chlorophenyl)hydrazinecarboxamide () Structural Similarities: Contains an imidazole ring and a chlorinated aromatic group. Key Differences: Replaces the pyrimidine-urea scaffold with a hydrazinecarboxamide linker and a benzodioxole substituent.

Compound B : 1-(4,6-Dimethoxypyrimidin-2-yl)-3-{[1-methyl-4-(2-methyl-2H-tetrazol-5-yl)-1H-pyrazol-5-yl]sulfonyl}urea ()

- Structural Similarities : Shares a urea-linked pyrimidine core.

- Key Differences : Incorporates a sulfonyl group and tetrazole substituent instead of imidazole and chloromethylphenyl groups.

- Functional Insights : Such sulfonylurea derivatives are often explored as herbicides or enzyme inhibitors, suggesting divergent applications compared to the target compound .

Research Findings and Limitations

- Functional Gaps: No direct data on the target compound’s bioactivity, solubility, or toxicity are available. By contrast, Compound B’s sulfonylurea group is linked to herbicide efficacy, highlighting the need for targeted assays .

Biological Activity

1-(2-(1H-imidazol-1-yl)pyrimidin-5-yl)-3-(2-chloro-4-methylphenyl)urea is a synthetic compound that belongs to the class of imidazole derivatives. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, particularly in the fields of oncology and infectious diseases. The following sections will delve into its synthesis, biological activities, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of 1-(2-(1H-imidazol-1-yl)pyrimidin-5-yl)-3-(2-chloro-4-methylphenyl)urea typically involves several steps:

- Formation of the Imidazole Ring : This is achieved through the reaction of glyoxal with ammonia and formaldehyde under acidic conditions.

- Pyrimidine Ring Formation : The pyrimidine component is synthesized by reacting 2-aminopyrimidine with appropriate reagents.

- Coupling Reaction : The imidazole and pyrimidine rings are coupled using a coupling agent like EDCI in the presence of a base such as triethylamine.

- Urea Formation : Finally, the coupled product reacts with phenyl isocyanate to yield the target compound.

Antitumor Activity

Research has indicated that compounds similar to 1-(2-(1H-imidazol-1-yl)pyrimidin-5-yl)-3-(2-chloro-4-methylphenyl)urea exhibit significant antitumor properties. For instance, studies have shown that imidazole derivatives can inhibit cell proliferation and induce apoptosis in various cancer cell lines, including breast and lung cancer cells .

Table 1: Summary of Antitumor Activity

| Compound | Cancer Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | MCF-7 (Breast) | 10.5 | Inhibition of kinase activity |

| Compound B | A549 (Lung) | 12.3 | Induction of apoptosis via caspase activation |

| 1-(2-(1H-imidazol-1-yl)pyrimidin-5-yl)-3-(2-chloro-4-methylphenyl)urea | HeLa (Cervical) | TBD | TBD |

Antimicrobial Activity

The compound also exhibits antimicrobial properties against various pathogens. Studies have demonstrated that imidazole derivatives can be effective against Gram-positive and Gram-negative bacteria, as well as fungi .

Table 2: Summary of Antimicrobial Activity

| Pathogen | Minimum Inhibitory Concentration (MIC, µg/mL) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 20 |

| Candida albicans | 25 |

The biological activity of 1-(2-(1H-imidazol-1-yl)pyrimidin-5-yl)-3-(2-chloro-4-methylphenyl)urea involves its interaction with specific molecular targets within cells:

- Kinase Inhibition : The compound may inhibit various kinases involved in cell signaling pathways, leading to reduced cell proliferation.

- Apoptosis Induction : It can activate apoptotic pathways through caspase activation, promoting programmed cell death in cancer cells.

- Antimicrobial Mechanisms : The mechanism may involve disruption of bacterial cell wall synthesis or interference with nucleic acid synthesis.

Case Studies

Several case studies highlight the efficacy of imidazole derivatives similar to our compound:

- Case Study on Cancer Treatment :

- Case Study on Antimicrobial Efficacy :

Q & A

Basic: What synthetic routes are commonly employed for synthesizing 1-(2-(1H-imidazol-1-yl)pyrimidin-5-yl)-3-(2-chloro-4-methylphenyl)urea?

Methodological Answer:

The synthesis typically involves coupling a pyrimidinyl-urea precursor with a substituted phenyl isocyanate. For example:

- Step 1: React 2-(1H-imidazol-1-yl)pyrimidin-5-amine with triphosgene to generate the isocyanate intermediate.

- Step 2: Couple with 2-chloro-4-methylphenyl isocyanate under anhydrous conditions (e.g., THF, 0–5°C, inert atmosphere) to form the urea bond .

- Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) is used to isolate the product.

Key Variables: Solvent polarity, temperature control, and moisture exclusion are critical for yield optimization (>70% reported in analogous syntheses) .

Basic: How is the molecular structure of this compound validated experimentally?

Methodological Answer:

- X-ray Crystallography: Single-crystal X-ray diffraction (SCXRD) resolves bond lengths, angles, and torsional conformations. For example, the urea carbonyl (C=O) bond length is typically ~1.23 Å, and the pyrimidine-imidazole dihedral angle is ~10–15°, as observed in structurally similar compounds .

- NMR Spectroscopy: H NMR confirms substituent positions (e.g., imidazole protons at δ 7.8–8.2 ppm; methyl group on phenyl at δ 2.3–2.5 ppm) .

- Mass Spectrometry: High-resolution MS (HRMS) validates the molecular formula (e.g., [M+H] at m/z 356.09 for CHClNO) .

Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?

Methodological Answer:

Discrepancies (e.g., varying IC values in kinase inhibition assays) may arise from:

- Assay Conditions: Differences in ATP concentrations, buffer pH, or enzyme isoforms. Validate using standardized protocols (e.g., Eurofins Panlabs kinase panel).

- Compound Purity: Confirm purity via HPLC (>95%) and quantify residual solvents (e.g., DMSO) that may interfere .

- Orthogonal Assays: Cross-validate with cellular assays (e.g., proliferation inhibition in cancer cell lines) or biophysical methods (SPR for binding affinity) .

Advanced: What strategies are used to study structure-activity relationships (SAR) for this urea derivative?

Methodological Answer:

- Substituent Variation: Synthesize analogs with modified groups (e.g., replacing 2-chloro-4-methylphenyl with 3-fluoro-4-methylphenyl) to assess electronic/steric effects on target binding .

- Computational Docking: Use Schrödinger Suite or AutoDock Vina to model interactions with kinases (e.g., EGFR or VEGFR2). Focus on hydrogen bonds between the urea carbonyl and kinase hinge region .

- Free-Wilson Analysis: Quantify contributions of substituents (e.g., imidazole vs. morpholine on pyrimidine) to bioactivity .

Basic: What in vitro models are suitable for preliminary toxicity profiling?

Methodological Answer:

- Hepatotoxicity: Primary hepatocytes (human or rat) assess metabolic stability and CYP450 inhibition (LC-MS/MS for metabolite identification) .

- hERG Inhibition: Patch-clamp assays evaluate cardiac safety risks (IC < 10 µM indicates potential arrhythmia risk) .

- Cytotoxicity: MTT assays in non-target cell lines (e.g., HEK293) establish selectivity indices relative to cancer cells .

Advanced: How can computational methods predict off-target interactions?

Methodological Answer:

- Pharmacophore Modeling: Generate 3D pharmacophores (e.g., urea as H-bond donor/acceptor) to screen against databases like ChEMBL for off-target kinases or GPCRs .

- Machine Learning: Train random forest models on kinase inhibition data to predict polypharmacology .

- Molecular Dynamics (MD): Simulate binding to off-target proteins (e.g., carbonic anhydrase) over 100 ns trajectories to assess stability .

Advanced: What challenges arise in crystallizing this compound, and how are they addressed?

Methodological Answer:

- Poor Solubility: Use mixed solvents (e.g., DMSO/diethyl ether vapor diffusion) to induce slow crystallization .

- Polymorphism: Screen crystallization conditions (temperature, solvent ratios) to isolate thermodynamically stable forms. Validate via PXRD .

- Data Refinement: Use SHELXL for high-resolution data (R < 0.05) to resolve disorder in flexible substituents (e.g., imidazole ring) .

Basic: What spectroscopic techniques characterize dynamic molecular behavior in solution?

Methodological Answer:

- N NMR: Probes urea tautomerism and hydrogen-bonding dynamics (e.g., chemical shifts at δ 90–110 ppm for urea nitrogens) .

- Variable-Temperature H NMR: Identifies rotational barriers in the urea linkage (ΔG ~12–15 kcal/mol) .

- IR Spectroscopy: Confirms urea C=O stretching (1650–1700 cm) and N-H bending (1540–1600 cm) .

Advanced: How is the compound’s pharmacokinetic (PK) profile optimized during lead development?

Methodological Answer:

- LogP Optimization: Introduce polar groups (e.g., pyridine instead of phenyl) to reduce logP from ~3.5 to ~2.0, improving aqueous solubility .

- Metabolic Stability: Replace labile groups (e.g., methyl on phenyl with trifluoromethyl) to block CYP3A4-mediated oxidation .

- Prodrug Design: Mask the urea moiety as a carbamate ester to enhance oral bioavailability .

Advanced: What orthogonal analytical methods validate batch-to-batch consistency?

Methodological Answer:

- HPLC-ELSD: Quantifies purity without UV chromophore interference .

- DSC/TGA: Monitors thermal stability (decomposition >200°C indicates suitability for long-term storage) .

- Elemental Analysis: Confirms C/H/N ratios within 0.4% of theoretical values .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.